molecular formula C15H18N6O2 B5550545 4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine

4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine

Cat. No. B5550545
M. Wt: 314.34 g/mol
InChI Key: FDXMBEQTJXQHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine" is a compound of significant interest in the field of medicinal chemistry, particularly for its potential use in cancer treatment and other pharmacological applications. The compound belongs to a broader class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves nucleophilic substitution reactions. For example, Mallesha et al. (2012) describe the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through a nucleophilic substitution reaction involving sulfonyl chlorides (Mallesha et al., 2012). This process is characterized by its efficiency and versatility, allowing for the creation of various analogs.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically characterized by spectral studies, including NMR, IR, and MS analyses. The pyrimidine core is often modified with various substituents, influencing the compound's biological activity and pharmacological properties.

Chemical Reactions and Properties

Pyrimidine derivatives participate in a range of chemical reactions, which are pivotal in modifying their biological activities. For instance, they can undergo reactions like cyclization, as noted by Komkov et al. (2021), to form new derivatives with different pharmacological properties (Komkov et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often determined by their specific molecular structures. These properties are essential for understanding the compound's behavior in biological systems and its formulation for pharmaceutical use.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and tautomerism, are crucial for understanding the compound's interaction with biological targets. For instance, the study of Dolzhenko et al. (2006) on the tautomerism of pyrimidinone derivatives provides insights into the dynamic nature of these compounds in biological environments (Dolzhenko et al., 2006).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their biological activity. For example, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

The study of pyrimidine derivatives is a promising field with potential for the development of new therapeutic agents. Future research could focus on synthesizing novel pyrimidine derivatives and investigating their biological activities .

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-12-3-6-18-15(19-12)23-11-13(22)20-7-9-21(10-8-20)14-16-4-2-5-17-14/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXMBEQTJXQHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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